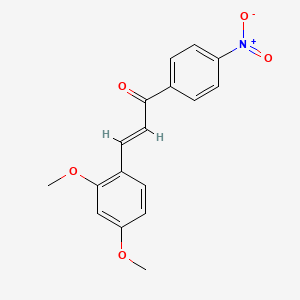

(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as DNP, is a yellow crystalline solid that is widely used in scientific research. It is a highly reactive compound that has been used in the synthesis of many other chemicals. DNP has been studied for its potential applications in medicine, agriculture, and industry. In

Applications De Recherche Scientifique

Electro-Optical and Charge-Transport Properties

The compound has been studied for its structural, electro-optical, and charge-transport properties using quantum chemical methods. This research highlights its efficiency as a hole-transport material due to the observed intramolecular charge transfer from the dimethoxyphenyl to nitrophenyl moieties. The detailed investigation into its charge-transport behavior is based on parameters such as ionization potential, electron affinity, and intrinsic mobilities, which suggest the compound's potential application in electronic devices and materials science. The study by Irfan et al. (2015) is a significant contribution to this area, providing insights into the compound's suitability for applications requiring efficient charge transport materials (Irfan et al., 2015).

Nitration and Substitution Reactions

Research has also focused on the reactions involving nitration and substitution, which are pivotal in synthesizing various derivatives with potential applications in material science and organic synthesis. For instance, the nitration of lignin model compounds related to the chemical structure of interest shows how nitro groups interact with aromatic nuclei, providing a foundation for further chemical modifications and applications in creating new materials or chemical intermediates (Sergeeva et al., 1964).

Molecular Electronic Devices

A molecule containing a similar nitroamine redox center was used in a molecular electronic device, exhibiting characteristics such as negative differential resistance and high on-off peak-to-valley ratios. This research underscores the potential of nitro-substituted compounds in developing advanced molecular electronic devices, which could revolutionize electronics at the nanoscale (Chen et al., 1999).

Conformational and Chemical Transformations

The compound's structural analogs have been studied for their photooxidation processes, revealing intricate details about conformational and chemical transformations that occur upon light exposure. These findings are crucial for understanding the reactivity and stability of similar compounds under various conditions, with implications for their use in photochemical applications (Chainikova et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Although not directly related to the exact compound , research on derivatives indicates potential antimicrobial and anti-inflammatory applications. For example, the synthesis and evaluation of novel derivatives have shown promising results in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity, suggesting that modifications of the compound could lead to new therapeutic agents (Keche et al., 2012).

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-15-9-5-13(17(11-15)23-2)6-10-16(19)12-3-7-14(8-4-12)18(20)21/h3-11H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKXHTDJQOJJNI-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)

![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2668017.png)

![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)

![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)

![3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2668023.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide](/img/structure/B2668029.png)